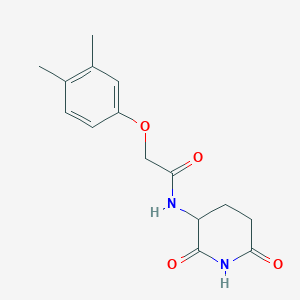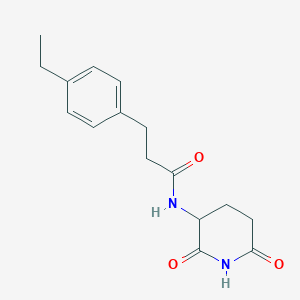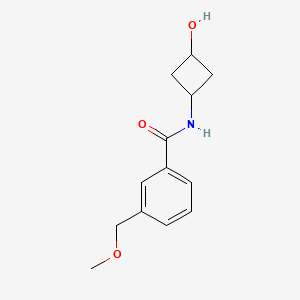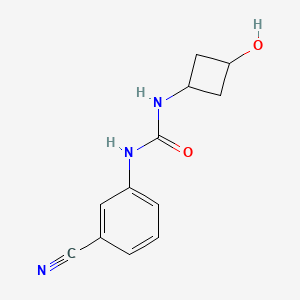
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X has shown potential applications in various scientific fields. In medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X has been studied for its ability to control plant diseases and pests. In environmental science, it has been explored for its potential as a water treatment agent.
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X is not fully understood. However, studies have suggested that it may exert its effects by inhibiting the activity of certain enzymes and receptors in the body. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain. It has also been shown to improve cognitive function and memory in mice. In plant studies, it has been found to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X in lab experiments is its potential for a wide range of applications. It can be used in various fields, including medicine, agriculture, and environmental science. However, one limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X. In medicine, further studies are needed to explore its potential as a treatment for neurodegenerative diseases and other conditions. In agriculture, it can be studied for its potential as a natural pesticide and herbicide. In environmental science, it can be explored for its potential as a water treatment agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X involves several steps, including the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetamide, which is then reacted with 2,6-dioxopiperidine-3-carboxylic acid to produce 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X. The synthesis process is complex and requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-3-4-11(7-10(9)2)21-8-14(19)16-12-5-6-13(18)17-15(12)20/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYMWUYHLZLMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)

![3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B7582260.png)


